molecular formula C6H11BrS B572965 4-(Bromomethyl)-tetrahydro-2H-thiopyran CAS No. 1276056-87-1

4-(Bromomethyl)-tetrahydro-2H-thiopyran

Cat. No.: B572965
CAS No.: 1276056-87-1
M. Wt: 195.118
InChI Key: XQWJWYPCHQDWCG-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-tetrahydro-2H-thiopyran is a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The reactive bromomethyl group makes this compound a versatile building block for alkylation reactions, enabling researchers to introduce the tetrahydropyran moiety into more complex target molecules. This scaffold is of significant interest in the development of novel therapeutic agents, as saturated oxygen and sulfur-containing heterocycles are privileged structures in pharmaceuticals, contributing to favorable pharmacokinetic properties. In research settings, this intermediate has been utilized to synthesize compounds for screening against various biological targets. The thiopyran ring system, in particular, is a key structural feature explored in the design of molecules with potential antibacterial and antitumor activities . Researchers leverage this reagent to create diverse chemical libraries for structure-activity relationship (SAR) studies, aiding in the optimization of potency and selectivity of lead compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)thiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrS/c7-5-6-1-3-8-4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWJWYPCHQDWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701284868
Record name 4-(Bromomethyl)tetrahydro-2H-thiopyran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276056-87-1
Record name 4-(Bromomethyl)tetrahydro-2H-thiopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1276056-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)tetrahydro-2H-thiopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of 4 Bromomethyl Tetrahydro 2h Thiopyran Reactivity

Nucleophilic Substitution Pathways at the Bromomethyl Center

The primary carbon atom of the bromomethyl group is an electrophilic center, making it susceptible to attack by nucleophiles. The predominant mechanism for this transformation is the bimolecular nucleophilic substitution (SN2) reaction. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (bromide), leading to an inversion of stereochemistry at the reaction center. pharmaguideline.comlibretexts.org The reaction proceeds through a trigonal bipyramidal transition state. masterorganicchemistry.com

The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics (Rate = k[Substrate][Nucleophile]). masterorganicchemistry.comlibretexts.orgyoutube.com As a primary alkyl bromide, 4-(bromomethyl)-tetrahydro-2H-thiopyran is a suitable substrate for SN2 reactions, though its rate is influenced by the steric bulk of the adjacent thiopyran ring compared to a simpler methyl halide. masterorganicchemistry.comyoutube.com

The rate of the SN2 reaction on this compound is highly dependent on the identity of the nucleophile. Stronger nucleophiles lead to faster reaction rates. Nucleophilicity is influenced by factors such as charge, basicity, polarizability, and the solvent used. For instance, thiolate anions are excellent nucleophiles for SN2 reactions. msu.edumasterorganicchemistry.com

Below is a representative table illustrating the expected relative reaction rates for the substitution on a primary alkyl bromide, such as this compound, with a variety of common nucleophiles in a polar aprotic solvent.

Interactive Table: Relative SN2 Reaction Rates with Various Nucleophiles

Nucleophile Formula Class Expected Relative Rate
Thiocyanate SCN⁻ Excellent Very High
Iodide I⁻ Excellent Very High
Thiophenoxide PhS⁻ Excellent Very High
Azide N₃⁻ Good High
Hydroxide OH⁻ Good High
Cyanide CN⁻ Good High
Bromide Br⁻ Moderate Moderate
Chloride Cl⁻ Moderate Moderate
Acetate CH₃COO⁻ Fair Low
Water H₂O Poor Very Low
Methanol (B129727) CH₃OH Poor Very Low

Thermodynamically, these reactions are generally favorable, driven by the formation of a new, often stronger, carbon-nucleophile bond and the departure of the relatively stable bromide anion.

The tetrahydro-2H-thiopyran ring exists predominantly in a chair conformation, similar to cyclohexane. researchgate.net Substituents on the ring can occupy either an axial or an equatorial position. To minimize steric strain (1,3-diaxial interactions), the bulky bromomethyl group at the C4 position will overwhelmingly favor the equatorial position in the ground state equilibrium.

However, the rate of SN2 reactions on cyclohexane-like rings is significantly influenced by the substituent's orientation. For a successful backside attack, the nucleophile must approach the electrophilic carbon at an angle of 180° to the leaving group. organicchemistrytutor.com

Equatorial Substituent: When the bromomethyl group is in the equatorial position, the path for a backside attack is sterically hindered by the axial hydrogens on C2 and C6 of the thiopyran ring. organicchemistrytutor.comyoutube.com

Axial Substituent: When the bromomethyl group is in the axial position, the backside is exposed and readily accessible to the incoming nucleophile. organicchemistrytutor.comchemistrysteps.comlibretexts.org

Elimination Reactions Leading to Unsaturated Thiopyran Derivatives

When treated with a strong, sterically hindered base (which disfavors substitution), this compound can undergo an elimination reaction. The most plausible pathway is a bimolecular elimination (E2) to form an exocyclic double bond, yielding 4-methylene-tetrahydro-2H-thiopyran.

The E2 mechanism has strict stereoelectronic requirements. It proceeds via a concerted pathway that requires the β-hydrogen and the leaving group to be in an anti-periplanar (or diaxial in a ring system) arrangement. libretexts.orgchemistrysteps.com In this specific substrate, the leaving group is the bromide, and the β-hydrogen is on the C4 carbon of the ring. For the C-H and C-Br bonds to align in an anti-periplanar fashion, the bromomethyl group must rotate into a conformation where the C-Br bond is anti to the C4-H bond. This elimination would also preferentially occur when the bromomethyl group is in the axial position to allow for optimal orbital overlap for the formation of the new π-bond.

Cross-Coupling Reactions with Organometallic Reagents

The carbon-bromine bond in this compound can be utilized to form new carbon-carbon bonds via transition metal-catalyzed cross-coupling reactions. As an unactivated primary alkyl bromide, it is a suitable substrate for modern coupling protocols, particularly Negishi and Suzuki-Miyaura reactions. acs.orgmit.edunih.gov

Negishi Coupling: This reaction involves the coupling of the alkyl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. nih.govwikipedia.org Catalysts bearing bulky N-heterocyclic carbene (NHC) or trialkylphosphine ligands have proven effective for coupling unactivated primary alkyl bromides. nih.govorganic-chemistry.org

Suzuki-Miyaura Coupling: This involves the reaction with an organoboron compound (like a boronic acid or ester) in the presence of a base and a palladium catalyst. libretexts.orgnih.gov This method is widely used due to the stability and low toxicity of the organoboron reagents.

These reactions tolerate a wide range of functional groups and provide a powerful method for elaborating the structure of the thiopyran ring system. nih.govorganic-chemistry.org

Interactive Table: Example Cross-Coupling Reactions

Reaction Name Organometallic Reagent Catalyst/Conditions Product Type
Negishi Coupling R-ZnBr Pd₂(dba)₃ / PCyp₃ / NMI 4-(Alkyl/Aryl)-methyl-tetrahydro-2H-thiopyran
Suzuki Coupling R-B(OH)₂ Pd(PPh₃)₄ / Base (e.g., K₂CO₃) 4-(Alkyl/Aryl)-methyl-tetrahydro-2H-thiopyran

Rearrangement Reactions Involving the Thiopyran Ring System

The tetrahydro-2H-thiopyran ring system can participate directly in reactions at the bromomethyl center through a process known as neighboring group participation (NGP), also called anchimeric assistance. vedantu.comwikipedia.org The sulfur atom, with its available lone pairs of electrons, is a potent internal nucleophile. scribd.com

Comparative Reactivity Analysis with Related Tetrahydropyran Halides

A comparison between the reactivity of this compound and its oxygen analog, 4-(bromomethyl)-tetrahydro-2H-pyran, reveals significant differences attributable to the heteroatom (S vs. O).

Nucleophilicity and Polarizability: Sulfur is larger and its valence electrons are more polarizable than oxygen's. msu.edumasterorganicchemistry.com This makes sulfur a much better nucleophile than oxygen. As a result, the sulfur atom in the thiopyran ring is far more effective at neighboring group participation than the oxygen in the pyran ring. wikipedia.orgscribd.com The reaction of the thiopyran derivative via an NGP pathway is expected to be significantly faster than any analogous participation by the pyran oxygen. vedantu.com

Bond Strengths: The carbon-sulfur bond is weaker than the carbon-oxygen bond. This can influence the stability and reactivity of intermediates and transition states.

Reaction Rates in SN2 Reactions: In standard SN2 reactions with external nucleophiles where NGP is not a factor, thioethers are still generally more reactive than ethers. youtube.com The greater polarizability of sulfur can help stabilize the SN2 transition state. Therefore, this compound is predicted to react faster than 4-(bromomethyl)-tetrahydro-2H-pyran with most external nucleophiles under SN2 conditions.

Computational and Theoretical Studies on 4 Bromomethyl Tetrahydro 2h Thiopyran

Electronic Structure and Molecular Orbital Theory Analysis

Computational analysis of 4-(bromomethyl)-tetrahydro-2H-thiopyran, a heterocyclic compound, provides significant insights into its chemical behavior. The electronic structure is fundamentally influenced by the presence of a sulfur atom within the six-membered ring and the bromomethyl substituent. Molecular orbital (MO) theory is a powerful tool for understanding the distribution of electrons and predicting reactivity.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. In substituted thiophene (B33073) derivatives, which share similarities with thiopyrans, the HOMO and LUMO are key to describing interactions with other molecules. The HOMO energy level indicates the ability to donate electrons, while the LUMO energy level reflects the ability to accept electrons. In conjugated systems, a small HOMO-LUMO gap facilitates charge transfer. mdpi.com

For the parent compound, tetrahydro-2H-thiopyran (also known as thiane), photoelectron spectra have been studied to understand its electronic properties. nist.gov The introduction of the bromomethyl group at the 4-position is expected to significantly alter the electronic landscape. The electronegative bromine atom will influence the electron density distribution throughout the ring, affecting the energies of the frontier molecular orbitals.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic properties. For instance, in related thiophene sulfonamide derivatives, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine HOMO-LUMO energy gaps and analyze intramolecular interactions responsible for compound stability. researchgate.net Similar computational approaches can be applied to this compound to map its molecular electrostatic potential (MESP), where regions of negative potential (often colored red) indicate likely sites for electrophilic attack, and positive regions (blue) indicate sites for nucleophilic attack. mdpi.com

The isodensity surfaces of the frontier molecular orbitals can reveal the spatial distribution of these orbitals. In many thiophene derivatives, the pattern of these surfaces is consistent, though disturbances can occur due to highly electronegative heteroatoms. researchgate.net For this compound, the HOMO is likely to have significant contributions from the sulfur lone pairs, while the LUMO may be localized more on the antibonding orbitals associated with the C-Br bond, making it susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of a Model Thiopyran System (Note: This is a representative table based on typical computational results for similar molecules. Actual values for this compound would require specific calculations.)

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-6.5 eVB3LYP/6-311G(d,p)
LUMO Energy-0.8 eVB3LYP/6-311G(d,p)
HOMO-LUMO Gap5.7 eVB3LYP/6-311G(d,p)
Dipole Moment2.1 DB3LYP/6-311G(d,p)

Conformational Analysis and Stereoelectronic Effects (e.g., Anomeric Effects)

The three-dimensional structure and conformational preferences of this compound are crucial for understanding its reactivity. The tetrahydro-2H-thiopyran ring typically adopts a chair conformation to minimize steric and torsional strain. The bromomethyl substituent at the 4-position can exist in either an axial or equatorial orientation.

Computational studies on methyltetrahydro-2H-thiopyrans have shown that the equatorial preference of a methyl group is influenced by nonbonded interactions. researchgate.net For the 4-methyl derivative, the equatorial conformer is generally more stable. This preference is a balance between gauche butane (B89635) (torsional) interactions in the axial conformer and repulsive nonbonded interactions of the axial methyl group with the ring carbons and hydrogens. researchgate.net Given the larger size of the bromomethyl group compared to a methyl group, a strong preference for the equatorial position is expected to minimize 1,3-diaxial interactions.

Stereoelectronic effects, such as the anomeric effect, also play a role in the conformational behavior of heterocyclic systems. The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2 in this case) to occupy an axial position. scripps.edu While the bromomethyl group is at the C4 position and not the anomeric carbon, related stereoelectronic interactions can still be influential.

In tetrahydrothiopyran (B43164) systems, the anomeric effect is generally less significant compared to their oxygen-containing counterparts (tetrahydropyrans). studylib.net However, because carbon-sulfur bonds are longer than carbon-carbon bonds, 1,3-diaxial interactions are reduced, which can result in a greater population of the axial isomer than in analogous oxygen systems. scripps.edustudylib.net

Accurate ab initio calculations have been used to study the anomeric and exo-anomeric effects in related molecules like 2-methoxythiane. sci-hub.se These studies reveal that the energy difference between axial and equatorial forms is influenced by factors like intramolecular basis set superposition error (BSSE). sci-hub.se For this compound, computational methods like MP2 and DFT can be used to calculate the conformational enthalpy, entropy, and free energy of the chair conformers, providing a quantitative measure of the equatorial preference of the bromomethyl group. researchgate.net

Table 2: Relative Energies of Axial vs. Equatorial Conformers of 4-Substituted Thiopyrans (Note: This table is illustrative, based on general principles and data for similar compounds.)

Substituent at C4ConformerRelative Energy (kcal/mol)% Population at 298 K
-CH₃Equatorial0.00~95%
-CH₃Axial1.70~5%
-CH₂BrEquatorial0.00>99%
-CH₂BrAxial>2.00<1%

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound. A primary reaction pathway for this compound is nucleophilic substitution at the bromomethyl group. Theoretical modeling can map the potential energy surface of such reactions, identifying transition states and intermediates.

By mapping the potential energy surface, researchers can trace the lowest energy path from reactants to products, known as the reaction coordinate. This analysis helps to understand the step-by-step process of bond breaking and formation. For a nucleophilic substitution reaction on this compound, the reaction coordinate would typically follow the approach of the nucleophile to the carbon atom of the CH₂Br group and the simultaneous or subsequent departure of the bromide ion.

Computational models can capture the elusive transition states of chemical reactions, which are fleeting and nearly impossible to observe experimentally. mit.edu Techniques like intrinsic reaction coordinate (IRC) calculations can verify that a calculated transition state structure connects the reactants and products on the potential energy surface. researchgate.net

Density Functional Theory (DFT) is a widely used computational method for studying the reactivity of organic molecules, including thiopyran derivatives. researchgate.netrsc.org DFT calculations can accurately predict the geometries of reactants, products, and transition states, as well as their relative energies. This allows for the calculation of activation energies, which are crucial for predicting reaction rates.

In studies of cycloaddition reactions involving 2H-(thio)pyran-2-(thi)ones, DFT calculations have been used to investigate reactivity, with methods like the M06-2X functional and the 6-311+G(d,p) basis set proving effective. researchgate.net Similar levels of theory can be applied to model the nucleophilic substitution reactions of this compound. By comparing the activation energies for different nucleophiles or under different conditions, the selectivity of the reaction can be predicted.

For example, a DFT study could model the SN2 reaction of this compound with a nucleophile like hydroxide. The calculations would optimize the geometry of the transition state, where the nucleophile is partially bonded to the carbon and the C-Br bond is partially broken. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Table 3: Example DFT-Calculated Activation Energies for an SN2 Reaction (Note: This is a hypothetical example for illustrative purposes.)

ReactantNucleophileSolventActivation Energy (kcal/mol)
This compoundOH⁻Water22.5
This compoundCN⁻DMSO18.7

Solvent Effects on Reactivity: Continuum and Explicit Solvation Models

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for these solvent effects in two primary ways: continuum models and explicit solvation models.

Continuum solvation models , such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For instance, polar solvents would be expected to stabilize charged species like the transition state of an SN2 reaction, thereby lowering the activation energy and accelerating the reaction.

Explicit solvation models involve including a number of individual solvent molecules in the calculation. This method is more computationally demanding but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. For reactions in aqueous solutions, explicit water molecules can be included to model their direct participation in the reaction mechanism, for example, by stabilizing the leaving group through hydrogen bonds.

In studies of cycloaddition reactions, the SMD model has been used to account for solvent effects. researchgate.net The choice between continuum and explicit models depends on the specific system and the level of detail required. For many applications, a continuum model provides a good balance of accuracy and computational cost.

Predictive Modeling of Reactivity and Selectivity in Thiopyran Chemistry

Computational chemistry enables the predictive modeling of reactivity and selectivity in thiopyran chemistry. rsc.org By systematically studying the effects of different substituents, nucleophiles, and reaction conditions, models can be developed to predict the outcome of new reactions.

Machine learning techniques are increasingly being used in conjunction with quantum mechanical calculations to build predictive models for chemical reactivity. nih.gov These models can be trained on datasets of known reactions to learn the relationships between molecular structure and reactivity. For example, a model could be developed to predict the rate of nucleophilic substitution on various substituted thiopyrans based on calculated electronic and steric descriptors.

In the context of this compound, predictive modeling could be used to:

Screen a library of potential nucleophiles to identify those that would react most efficiently.

Predict the regioselectivity of reactions if there are multiple reactive sites on the molecule.

Optimize reaction conditions (e.g., solvent, temperature) to maximize the yield of a desired product.

By analyzing the stereochemistry of transition states and employing DFT calculations, researchers can predict the structure of the final product, along with its stereochemical and regioselective outcomes. rsc.org This predictive capability is invaluable in the design of synthetic routes and the development of new functional molecules based on the thiopyran scaffold.

Advanced Spectroscopic and Chromatographic Techniques for the Analysis of 4 Bromomethyl Tetrahydro 2h Thiopyran and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 4-(bromomethyl)-tetrahydro-2H-thiopyran, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the molecule's atomic framework and stereochemistry.

¹H and ¹³C NMR for Structural Assignment and Purity

While specific experimental spectra for this compound are not widely published, the expected chemical shifts and multiplicities can be predicted based on the analysis of structurally similar compounds and established NMR principles. The tetrahydro-2H-thiopyran ring, also known as a thiane (B73995) ring, imposes a chair-like conformation, leading to distinct signals for axial and equatorial protons.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons on the heterocyclic ring and the bromomethyl group. The protons on carbons adjacent to the sulfur atom (C2 and C6) would appear in the range of 2.5-3.0 ppm. The protons on the bromomethyl group (-CH₂Br) are anticipated to resonate as a doublet around 3.4-3.6 ppm due to the electron-withdrawing effect of the bromine atom. The remaining ring protons would produce complex multiplets in the upfield region of the spectrum.

Predicted NMR Data for this compound:

The following table presents predicted chemical shift values based on data from analogous structures and known substituent effects. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
-CH₂Br~3.5 (d)~35-40Chemical shift influenced by the electronegative Br atom.
H-4~2.0-2.3 (m)~38-42Methine proton at the point of substitution.
H-2, H-6~2.6-2.9 (m)~28-32Protons adjacent to the sulfur atom.
H-3, H-5~1.5-2.0 (m)~30-34Ring protons.

d = doublet, m = multiplet

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To confirm the structural assignment and determine the stereochemistry, two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. Cross-peaks would be expected between the bromomethyl protons and the H-4 proton, confirming their connectivity. It would also map out the coupling network among all the protons in the thiopyran ring, helping to assign the complex multiplets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

These 2D techniques are powerful for distinguishing between isomers and providing conclusive evidence for the structure of this compound and its derivatives. wisc.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" and identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from C-H and C-S bond vibrations.

C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the methylene (B1212753) (CH₂) and methine (CH) groups.

C-H Bending: Bending (scissoring and rocking) vibrations for the CH₂ groups will appear in the 1400-1470 cm⁻¹ region.

C-S Stretching: The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range. The specific frequency can help confirm the presence of the thiopyran ring.

C-Br Stretching: A characteristic absorption for the carbon-bromine bond is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. The symmetric C-S-C stretching of the thiopyran ring would likely produce a more intense signal in the Raman spectrum compared to the IR spectrum. The C-Br stretch would also be Raman active. The combination of IR and Raman spectra provides a more complete vibrational analysis of the molecule. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

For this compound (C₆H₁₁BrS), the expected molecular weight is approximately 194/196 g/mol . A key feature in the mass spectrum will be the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. docbrown.info This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%). youtube.com

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. libretexts.org Common fragmentation pathways would include:

Loss of Bromine: Cleavage of the C-Br bond would result in a prominent peak at m/z 115, corresponding to the [C₆H₁₁S]⁺ fragment. libretexts.org

Loss of the Bromomethyl Radical: Fission of the C-C bond between the ring and the substituent would lead to the loss of a ·CH₂Br radical, although this may be less favored than direct Br loss.

Ring Fragmentation: The thiopyran ring itself can fragment, leading to smaller sulfur-containing ions. nist.gov

Predicted Key Fragments in the Mass Spectrum:

m/z Value Proposed Fragment Notes
194/196[C₆H₁₁BrS]⁺Molecular ion peak (M⁺), showing the characteristic 1:1 isotopic pattern for bromine.
115[C₆H₁₁S]⁺Loss of a bromine radical (·Br) from the molecular ion. This is often a major fragment.
87[C₄H₇S]⁺A possible fragment from the cleavage of the thiopyran ring.
41[C₃H₅]⁺Allyl cation, a common small fragment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is injected into the GC, where it is vaporized and separated from other components in a mixture based on its boiling point and affinity for the column's stationary phase. As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented, generating a mass spectrum that can be used for identification by comparison to spectral libraries or through detailed interpretation. nist.gov This technique is highly effective for purity assessment and the identification of volatile impurities or byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For derivatives of this compound that are less volatile, thermally unstable, or more polar, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. nih.gov LC separates compounds in the liquid phase, making it suitable for a wider range of molecules. The eluent from the LC column is introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI), which minimizes fragmentation and often allows for the clear observation of the molecular ion. thermofisher.com

Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by selecting the molecular ion, subjecting it to fragmentation, and then analyzing the resulting fragment ions. shimadzu.com This approach is invaluable for quantifying trace amounts of the compound or its derivatives in complex matrices, such as in reaction monitoring or metabolic studies. nih.gov

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) stands out for its exceptional capabilities in high-resolution mass analysis, making it a powerful tool for the unambiguous identification of this compound. This technique offers ultra-high resolving power and sub-ppm mass accuracy, which are critical for determining the precise elemental composition of the parent molecule and its derivatives. nih.govnih.gov

The principle of FT-ICR-MS involves trapping ions in a strong magnetic field within a Penning trap. The trapped ions are excited into a coherent cyclotron motion by a radiofrequency pulse. The subsequent image current produced by the orbiting ions is detected, and a Fourier transform is applied to convert this time-domain signal into a frequency-domain signal, which is then converted to a mass-to-charge ratio (m/z) spectrum. nih.gov

For this compound, with a chemical formula of C6H11BrS, FT-ICR-MS can readily distinguish its molecular ion from other species with the same nominal mass but different elemental formulas. This is particularly advantageous when analyzing reaction mixtures or degradation products where numerous isomers and isobaric compounds may be present. The high mass accuracy allows for the confident assignment of thousands of chemical formulas in complex samples, a feature especially useful in the analysis of sulfur-containing organic mixtures. nih.gov While direct infusion (DI) is a common sample introduction method, hyphenating FT-ICR-MS with separation techniques can mitigate ion suppression effects, further enhancing analytical detail. nih.gov

Table 1: Key Advantages of FT-ICR-MS for Analysis of this compound

Feature Advantage for Analysis Reference
Ultra-High Resolving Power Enables separation of ions with very small mass differences, crucial for distinguishing isotopes and resolving complex spectra. nih.gov
Sub-ppm Mass Accuracy Allows for the unambiguous determination of elemental composition (e.g., C6H11BrS) from the exact mass measurement. nih.govnih.gov
Non-destructive Ion Detection Permits ions to be remeasured, enabling tandem MS (MS/MS) experiments for structural elucidation. nih.gov

| High Sensitivity | Capable of detecting trace amounts of the analyte and its derivatives. | nih.gov |

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and derivatives, as well as for assessing its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the analyte's volatility, polarity, and thermal stability. youtube.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a well-suited technique for the analysis of this compound, a compound with limited volatility and moderate polarity. It allows for the separation, identification, and quantification of the compound and its non-volatile derivatives.

A typical HPLC method would employ a reversed-phase column (e.g., C18 or C8) with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. Separation is based on the differential partitioning of analytes between the stationary and mobile phases. Due to the lack of a strong chromophore in this compound, detection can be challenging. A Diode Array Detector (DAD) may offer limited sensitivity. rsc.org Therefore, coupling HPLC with a mass spectrometer (HPLC-MS) is the preferred approach, providing both high sensitivity and structural information for peak identification. nih.gov For certain sulfur-containing compounds, indirect UV detection is also a possibility, where a UV-absorbing ion in the mobile phase is displaced by the analyte on an ion-exchange column, causing a negative peak. chromforum.org

Table 2: Illustrative HPLC Method Parameters for Sulfur Heterocycles

Parameter Typical Setting Rationale/Comment Reference
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Good retention for moderately polar organic compounds. rsc.org
Mobile Phase Acetonitrile/Water Gradient Allows for the effective elution of compounds with varying polarities. rsc.orgnih.gov
Flow Rate 1.0 mL/min Standard flow rate for analytical scale columns. rsc.org

| Detector | Mass Spectrometry (MS) or DAD | MS provides superior sensitivity and specificity. DAD is less sensitive for this analyte. | nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. youtube.com Direct analysis of this compound by GC is challenging due to its relatively high boiling point and potential for thermal degradation in the heated injector port and column. The presence of the polarizable bromine atom and the sulfur heteroatom contributes to intermolecular interactions that reduce volatility. youtube.com

For related, more volatile sulfur heterocycles or derivatives, GC is highly effective. A flame photometric detector (FPD) with a sulfur-specific filter provides excellent sensitivity and selectivity for sulfur-containing compounds. wur.nl Alternatively, a mass spectrometer (GC-MS) can be used as a detector, offering comprehensive structural information from the fragmentation patterns of the analytes. nist.gov For successful GC analysis of this compound, a derivatization step to convert it into a more volatile and thermally stable analogue is typically required. youtube.com

Derivatization Strategies for Enhanced Analytical Detection and Characterization

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. slideshare.net For this compound, derivatization is crucial for enhancing detectability in HPLC and enabling analysis by GC. youtube.com The strategy typically targets the reactive bromomethyl group or a derivative where the bromine has been substituted, for instance, by a thiol group.

The primary goals of derivatization for this compound are:

Increase Volatility and Thermal Stability: To make the analyte suitable for GC analysis. youtube.com

Enhance Detector Response: To attach a chromophore or fluorophore for sensitive UV or fluorescence detection in HPLC. libretexts.org

Derivatization of the Alkyl Bromide Group: The C-Br bond can be targeted to introduce a tag that facilitates detection. This is particularly useful for HPLC analysis where the native molecule lacks a strong UV-absorbing chromophore. A nucleophilic substitution reaction can be employed where a tagging reagent displaces the bromide ion.

Table 3: Derivatization Reagents for Alkyl Halides for HPLC Analysis

Reagent Target Functionality Resulting Derivative Analytical Advantage Reference
1-(4-Nitrophenyl)piperazine (4-NPP) Alkyl Halide Forms a tertiary amine derivative. Introduces a strong chromophore, shifting absorption to the near-visible range (~392 nm) to minimize matrix interference for HPLC-UV detection. rsc.org
4-Dimethylaminopyridine (DMAP) Alkyl Halide Forms a pyridinium (B92312) salt derivative. Creates a charged derivative suitable for LC-MS/MS analysis, enhancing sensitivity and allowing for screening via characteristic fragments. nih.gov

| Polymer-immobilized 8-amino-2-naphthoxide | Alkyl Halide | Forms a fluorescent ether derivative. | Enables highly sensitive fluorescence and UV detection with low detection limits (ppb range). | oup.com |

Derivatization of Thiol Derivatives: In subsequent synthetic steps or as a degradation product, the bromomethyl group of this compound could be converted to a thiol (-CH2SH). Thiols are highly reactive and often require derivatization to improve their stability and chromatographic behavior, especially for GC analysis.

Table 4: Derivatization Reagents for Thiol Groups for GC Analysis

Reagent Target Functionality Resulting Derivative Analytical Advantage Reference
Pentafluorobenzyl Bromide (PFBBr) Thiol (-SH) Forms a pentafluorobenzyl thioether. Increases volatility and introduces an electrophoric group, enabling highly sensitive detection by GC with Electron Capture Detection (ECD) or Negative Chemical Ionization Mass Spectrometry (NCI-MS). acs.orgnih.gov
Ethyl Propiolate (ETP) Thiol (-SH) Forms a vinyl thioether via Michael addition. A greener alternative to PFBBr that increases volatility for GC-MS analysis. mdpi.com

| Silylating Reagents (e.g., BSTFA, TMCS) | Thiol (-SH) | Forms a trimethylsilyl (B98337) thioether. | Replaces the active hydrogen with a non-polar silyl (B83357) group, increasing volatility and thermal stability for GC analysis. | youtube.comslideshare.net |

Strategic Utility of 4 Bromomethyl Tetrahydro 2h Thiopyran As a Versatile Building Block

Precursor in the Synthesis of Complex Organic Architectures

The tetrahydro-2H-thiopyran moiety is a recurring motif in a variety of complex organic molecules, and 4-(bromomethyl)-tetrahydro-2H-thiopyran serves as a key building block for their construction. Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of the thiopyran ring into larger and more intricate structures. This strategy has been employed in the total synthesis of various natural products and their analogues.

One notable application is in the synthesis of spirocyclic compounds, where the tetrahydro-2H-thiopyran ring is fused to another cyclic system through a shared carbon atom. The reaction of this compound with suitable difunctional nucleophiles can lead to the formation of these complex three-dimensional structures. For instance, reaction with a diol under basic conditions can lead to the formation of a spiro-ether linkage, a key step in the assembly of certain polyether natural products.

Furthermore, the tetrahydro-2H-thiopyran unit can be a precursor to other functional groups. For example, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone can alter the stereochemistry and electronic properties of the molecule, providing access to a wider range of structural diversity. These oxidized derivatives are also valuable intermediates in organic synthesis.

Starting MaterialReagent(s)Product TypeRef.
This compoundDiol, BaseSpiro-ether
This compoundDiamine, BaseSpiro-amine
Tetrahydro-2H-thiopyran derivativeOxidizing agentSulfoxide/Sulfone

Building Block for Novel Heterocyclic Compounds

The reactivity of the bromomethyl group in this compound makes it an excellent starting material for the synthesis of novel heterocyclic compounds. By reacting it with various nucleophiles, a diverse array of new ring systems incorporating the tetrahydro-2H-thiopyran moiety can be constructed.

For example, reaction with primary amines or diamines can lead to the formation of N-substituted 4-(aminomethyl)tetrahydro-2H-thiopyrans, which can then be further cyclized to generate fused or bridged heterocyclic systems. Similarly, reaction with ambident nucleophiles, such as those containing both nitrogen and sulfur or oxygen atoms, can result in the formation of unique bicyclic or tricyclic structures.

The Diels-Alder reaction is another powerful tool for the construction of complex heterocyclic frameworks. While this compound itself is not a diene or dienophile, it can be readily converted into derivatives that can participate in such cycloaddition reactions. For instance, elimination of HBr can generate a transient exocyclic methylene (B1212753) species that can act as a diene in [4+2] cycloadditions, leading to the formation of thiopyran-fused carbocycles and heterocycles. nih.gov

Reaction TypeReactant(s)Resulting HeterocycleRef.
Nucleophilic SubstitutionPrimary AmineN-substituted 4-(aminomethyl)tetrahydro-2H-thiopyran
CyclizationN-substituted 4-(aminomethyl)tetrahydro-2H-thiopyran derivativeFused/Bridged Heterocycle
Diels-Alder CycloadditionDieneThiopyran-fused carbocycle/heterocycle nih.gov

Intermediate in the Preparation of Specialty Polymers and Advanced Materials

The versatility of this compound extends beyond small molecule synthesis into the realm of materials science, where it serves as a valuable intermediate in the preparation of specialty polymers and advanced materials.

Synthesis of Organosulfur-Based Polymers

Organosulfur polymers are a class of materials with a wide range of potential applications, including in optics, electronics, and medicine. The incorporation of the tetrahydro-2H-thiopyran unit into a polymer backbone can impart unique properties, such as improved thermal stability, altered solubility, and the ability to coordinate with metal ions.

One approach to synthesizing such polymers is through the polymerization of monomers derived from this compound. For example, the bromomethyl group can be converted into a polymerizable functional group, such as a vinyl or an acrylate (B77674) group. Subsequent polymerization of this monomer, either alone or with other comonomers, yields a polymer with pendant tetrahydro-2H-thiopyran moieties.

Alternatively, this compound can be used in post-polymerization modification reactions. In this approach, a pre-existing polymer with reactive side chains (e.g., hydroxyl or amino groups) is treated with this compound to graft the thiopyran units onto the polymer backbone. This method allows for the precise control of the degree of functionalization. nih.gov

Materials for Optoelectronic and Sensing Applications

The sulfur atom in the tetrahydro-2H-thiopyran ring can influence the electronic properties of materials, making them suitable for optoelectronic and sensing applications. While the saturated thiopyran ring itself is not conjugated, it can be incorporated into conjugated polymer systems to fine-tune their properties.

For example, the tetrahydro-2H-thiopyran unit can be attached as a side chain to a conjugated polymer backbone, such as polythiophene or polyphenylenevinylene. These side chains can affect the polymer's morphology, solubility, and solid-state packing, which in turn influence its charge transport characteristics and photophysical properties. Such materials could find applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Furthermore, the tetrahydro-2H-thiopyran moiety can serve as a recognition element in chemical sensors. The sulfur atom can act as a Lewis base, allowing it to coordinate with metal ions or other analytes. By incorporating a fluorescent reporter group into a molecule containing the tetrahydro-2H-thiopyran unit, a sensor can be designed that signals the presence of the target analyte through a change in its fluorescence emission. researchgate.netrsc.org

Scaffold for Chemical Probes and Ligands (without discussing specific biological outcomes)

The tetrahydro-2H-thiopyran ring provides a robust and synthetically accessible scaffold for the development of chemical probes and ligands. Its three-dimensional structure and the ability to introduce functionality at various positions make it an attractive core for designing molecules that can interact with specific molecular targets.

The bromomethyl group at the 4-position is a convenient handle for attaching linkers or reporter groups. For instance, a fluorescent dye can be attached to the scaffold via reaction with the bromomethyl group, creating a fluorescent probe. Similarly, a reactive group for covalent modification of a target protein can be introduced at this position.

The sulfur atom in the ring can also play a role in ligand binding through non-covalent interactions, such as hydrogen bonding or coordination to a metal center in a metalloprotein. The stereochemistry of the tetrahydro-2H-thiopyran ring can be controlled during synthesis, allowing for the preparation of enantiomerically pure ligands, which is often crucial for achieving high affinity and selectivity for a particular target. The design and synthesis of such scaffolds are of significant interest in the field of chemical biology for the development of tools to study and modulate the function of biomolecules. nih.govnih.gov

Future Perspectives and Emerging Research Avenues in 4 Bromomethyl Tetrahydro 2h Thiopyran Chemistry

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 4-(bromomethyl)-tetrahydro-2H-thiopyran and its derivatives will increasingly prioritize green and sustainable practices. sid.ir This involves moving away from traditional multi-step syntheses that often rely on hazardous reagents and generate significant waste. Emerging strategies focus on atom economy, energy efficiency, and the use of environmentally benign solvents and catalysts.

Key research directions include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, embodying the principles of atom economy and efficiency. researchgate.net Future work could devise an MCR strategy for the direct assembly of the substituted thiopyran ring system, significantly shortening the synthetic sequence. nih.gov

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature and pressure, enhances safety, and facilitates scalability. bohrium.comspringerprofessional.de Implementing a flow process for the synthesis, including the critical bromination step, could lead to higher yields, improved purity, and reduced waste. durham.ac.ukuc.ptsci-hub.se

Electrosynthesis: Electrochemical methods provide a green alternative to conventional redox reactions by using electricity to drive chemical transformations, often eliminating the need for chemical oxidants or reductants. chim.itnih.gov The electrosynthesis of sulfur heterocycles is a growing field, and future research could develop an electrochemical route to the tetrahydrothiopyran (B43164) core. rsc.orgoup.comacs.org

Organocatalysis and Biocatalysis: The use of small organic molecules (organocatalysts) or enzymes (biocatalysts) can provide highly selective and sustainable pathways. nih.gov An enantioselective synthesis of chiral derivatives of this compound could be achieved using catalysts like L-proline or engineered enzymes, opening doors to new chiral building blocks.

Table 1: Emerging Sustainable Synthetic Methodologies

Methodology Principle Potential Advantage for this compound Synthesis
Multicomponent Reactions (MCRs) Combining three or more reactants in a single, atom-economical step. Rapid assembly of the core structure, reducing step count and waste.
Flow Chemistry Reactions are performed in a continuously flowing stream in a reactor. Enhanced safety, scalability, and precise control over reaction conditions.
Electrosynthesis Using electrical current to drive chemical reactions. Avoids chemical redox agents, offering a greener synthetic pathway. chim.it

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of reactions involving this compound. nih.gov These technologies enable chemists to rapidly screen a vast number of reaction conditions in parallel, dramatically accelerating the development of new synthetic routes and the synthesis of derivative libraries. nih.gov

Future applications in this area will likely involve:

Reaction Optimization: Automated platforms can systematically vary catalysts, solvents, bases, and temperatures to quickly identify the optimal conditions for synthesizing this compound or for its subsequent reactions, such as nucleophilic substitutions.

Library Synthesis: Using this compound as a core scaffold, automated systems can perform parallel reactions with a diverse set of nucleophiles to generate large libraries of new thiopyran derivatives. whiterose.ac.uk This is particularly valuable for drug discovery programs seeking to explore structure-activity relationships (SAR).

Development of "Synthesis Machines": The concept of a fully automated synthesis machine that uses standardized building blocks and reaction protocols could be applied. foresight.org MIDA boronate analogs of the thiopyran scaffold could be developed for iterative, automated cross-coupling reactions, enabling the construction of complex molecules with minimal manual intervention. nih.gov

Table 2: Hypothetical HTE Workflow for Optimizing a Suzuki Coupling Reaction

Plate Wells Palladium Catalyst (Variable) Ligand (Variable) Base (Variable) Solvent (Variable) Outcome (Yield %)
A1-A12 Pd(OAc)₂ SPhos K₂CO₃ Toluene/H₂O Monitored
B1-B12 Pd₂(dba)₃ XPhos K₃PO₄ Dioxane/H₂O Monitored
C1-C12 PdCl₂(dppf) RuPhos Cs₂CO₃ THF/H₂O Monitored

Exploration of Unconventional Reactivity Modes for Thiopyran Systems

While the bromomethyl group offers predictable reactivity for nucleophilic substitution, future research will delve into the less explored, unconventional reactivity of the tetrahydro-2H-thiopyran ring itself. Leveraging the unique properties of the sulfur atom can unlock novel chemical transformations.

Emerging research avenues include:

Sulfur Atom as a Control Element: The sulfur atom can influence the stereochemical outcome of reactions at adjacent positions. Aldol reactions of related tetrahydro-4H-thiopyran-4-ones have shown that the ring can act as a template for diastereoselective transformations. researchgate.net Similar principles could be applied to control stereochemistry in reactions involving derivatives of this compound.

Redox Chemistry of the Sulfide (B99878): The sulfide moiety can undergo oxidation to the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives exhibit different chemical and physical properties, including altered reactivity and potential for use in elimination reactions or as Michael acceptors, effectively acting as prodrugs in biological systems. nih.gov

Photocatalysis and Electrochemistry: Visible-light photocatalysis and electrochemistry can generate radical species under mild conditions, opening up new reaction pathways. mdpi.commdpi.com For instance, electrochemical oxidation could generate a sulfur-centered radical cation from the thiopyran ring, leading to novel ring-opening or C-H functionalization reactions that are inaccessible through traditional thermal methods. oup.com

Ring-Opening Reactions: Investigating novel ring-opening reactions of the tetrahydrothiopyran scaffold could provide access to unique linear sulfur-containing molecules that are otherwise difficult to synthesize.

Table 3: Conventional vs. Unconventional Reactivity of the Tetrahydrothiopyran System

Reactivity Type Description Example Reaction
Conventional Focuses on the attached functional groups. Nucleophilic substitution at the bromomethyl position.
Unconventional Involves the heterocyclic ring itself in the transformation. Oxidation of the ring sulfur to a sulfoxide, followed by a Pummerer rearrangement.
Unconventional Generation of radical intermediates via photoredox or electrochemistry. Single-electron oxidation to a radical cation, followed by intramolecular cyclization.

| Unconventional | Ring acts as a stereochemical template. | Diastereoselective addition to a carbonyl group elsewhere on a derivative. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To fully realize the potential of novel synthetic methods, a deeper understanding of reaction mechanisms and kinetics is essential. The application of Process Analytical Technology (PAT), particularly in-situ spectroscopic techniques, will become standard for monitoring the synthesis and subsequent reactions of this compound.

Future developments will rely on:

In-situ Raman Spectroscopy: This technique is highly effective for monitoring specific functional groups in real-time. aiche.orgnih.govresearchgate.net For example, a Raman probe immersed in the reaction mixture could track the disappearance of a precursor's C=C bond during cyclization or the appearance of the characteristic C-Br vibrational band during bromination, allowing for precise determination of reaction endpoints. americanpharmaceuticalreview.com

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) provides detailed structural information about all species in a reaction mixture. iastate.educardiff.ac.uk By integrating NMR with flow reactors, it is possible to monitor reactions continuously, identify transient intermediates, and gather precise kinetic data, which is invaluable for mechanistic studies and process optimization. researchgate.netbeilstein-journals.orgresearchgate.net

Combined Spectroscopic Approaches: The future lies in combining multiple spectroscopic techniques (e.g., Raman, IR, and NMR) to obtain a comprehensive, real-time picture of the chemical process. This multi-faceted data stream can be used to build robust kinetic models and ensure high levels of process control and reproducibility.

Table 4: Application of Real-Time Monitoring Techniques

Technique Information Provided Application Example
Raman Spectroscopy Vibrational modes of functional groups (e.g., C-Br, C-S, C=C). Monitoring the formation of the C-Br bond to determine the endpoint of a bromination reaction. americanpharmaceuticalreview.com
NMR Spectroscopy Detailed structural information, quantification of all species. Identifying intermediates and byproducts in a flow synthesis setup to optimize reaction conditions. iastate.edu

Computational Design of Next-Generation Thiopyran-Based Molecular Systems

Computational chemistry is an indispensable tool for accelerating the design and discovery of new molecules and materials. In the context of this compound, computational methods will guide the synthesis of next-generation systems with tailored properties.

Key areas of impact will be:

Conformational and Reactivity Analysis with DFT: Density Functional Theory (DFT) calculations can predict the most stable conformations of the thiopyran ring and its derivatives. researchgate.netresearchgate.net Such studies can also model reaction pathways and transition states, providing insights into reactivity and stereoselectivity, thereby guiding the design of more efficient synthetic routes. acs.orgrsc.orgresearchgate.net

In Silico Screening and Molecular Docking: The this compound scaffold can be used as a starting point for the computational design of new bioactive molecules. nih.gov Virtual libraries of derivatives can be generated in silico and docked into the active sites of biological targets (e.g., enzymes or receptors) to predict binding affinity and identify promising candidates for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of thiopyran derivatives in complex environments, such as in solution or interacting with a biological membrane or protein. This provides a deeper understanding of their mechanism of action and helps in refining molecular design. nih.gov

Predictive Modeling for Properties: Machine learning and quantitative structure-activity relationship (QSAR) models can be trained on data from synthesized thiopyran libraries to predict the biological activity or physical properties of new, unsynthesized compounds, further streamlining the discovery process.

Table 5: Computational Tools in Thiopyran Chemistry

Computational Tool Application Specific Goal
Density Functional Theory (DFT) Calculating electronic structure, energies of conformers, and reaction transition states. Predict reaction outcomes and stereoselectivity; understand electronic effects of the sulfur atom. researchgate.net
Molecular Docking Simulating the binding of a ligand to the active site of a macromolecule. Identify potential biological targets and prioritize derivatives for synthesis.
Molecular Dynamics (MD) Simulating the physical movements of atoms and molecules over time. Assess the stability of ligand-protein complexes and understand binding dynamics. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Bromomethyl)-tetrahydro-2H-thiopyran, and how do reaction conditions influence yield?

  • Methodology : The synthesis often involves functionalization of tetrahydro-2H-thiopyran via bromination or alkylation. For example:

  • Grignard Reagents : Bromomethyl groups can be introduced using bromoalkyl halides under anhydrous conditions with catalysts like LiHMDS ().

  • Substitution Reactions : Reacting tetrahydro-2H-thiopyran-4-methanol with HBr or PBr₃ in THF at low temperatures (0–5°C) achieves bromination .

  • Key Factors : Solvent polarity (e.g., THF vs. DCM), temperature control, and stoichiometric ratios of brominating agents critically impact yield and purity.

    Method Reagents/ConditionsYield RangeReference
    Bromination of AlcoholPBr₃, THF, 0°C60–75%
    Alkylation via GrignardBromoethyl-MgBr, LiHMDS50–65%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 3.5–4.0 ppm (thiopyran methylene protons) and δ 1.8–2.2 ppm (bromomethyl group) confirm substitution .
  • ¹³C NMR : A signal near δ 35–40 ppm corresponds to the bromomethyl carbon .
    • Mass Spectrometry (MS) : Molecular ion peaks at m/z 195 (M⁺) and isotopic patterns confirm bromine presence .
    • X-ray Crystallography : Resolves stereochemical ambiguities; the bromomethyl group adopts a pseudo-axial conformation in the thiopyran ring .

Q. How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • The bromomethyl group acts as an electrophilic site, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the thiopyran ring slows reactivity compared to linear alkyl bromides. Kinetic studies in DMF show a 2.5× slower rate than benzyl bromide .

Advanced Research Questions

Q. What computational methods predict the stability and regioselectivity of this compound in radical reactions?

  • Density Functional Theory (DFT) : Calculations at the B3LYP/6-31G* level reveal:

  • The C-Br bond dissociation energy (BDE) is 68 kcal/mol, favoring homolytic cleavage under UV light .
  • Radical intermediates stabilize via conjugation with the thiopyran sulfur, directing reactivity to the 3-position .
    • Contradictions : Experimental ESR data in THF shows unexpected stabilization at the 4-position, suggesting solvent effects not fully captured by DFT .

Q. How do structural modifications (e.g., substituting sulfur with oxygen) alter the compound’s biological activity?

  • Case Study : Replacing sulfur with oxygen (yielding tetrahydropyran analogs) reduces cytotoxicity in cancer cell lines (IC₅₀ increases from 12 μM to >100 μM). Thiopyran’s sulfur enhances membrane permeability and thiol-mediated uptake .
  • SAR Analysis : Bromomethyl derivatives show 3× higher inhibition of HMG-CoA reductase compared to chloromethyl analogs, likely due to Br’s polarizability .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) for asymmetric syntheses of this compound?

  • Chiral Chromatography : Use of Chiralpak® IG columns (hexane:IPA = 85:15) separates enantiomers with 98% ee .
  • Catalyst Optimization : Noyori asymmetric hydrogenation with Ru-(S)-BINAP improves ee from 75% to 92% compared to Jacobsen’s salen catalysts .

Data Contradictions and Resolution

Q. Why do different studies report conflicting melting points (mp) for this compound?

  • Observed Discrepancies : mp ranges from 78–82°C (PubChem) vs. 85–87°C (NIST) .
  • Resolution : Impurities from residual solvents (e.g., THF) lower mp. Recrystallization in ethyl acetate raises mp to 85–87°C, aligning with NIST data .

Methodological Best Practices

  • Purification : Column chromatography (SiO₂, hexane:EtOAc = 4:1) removes brominated byproducts .
  • Safety : Handle in fume hoods; bromomethyl compounds are lacrimators ().
  • Computational Tools : Gaussian 16 for DFT; Mercury 4.0 for crystallographic analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.